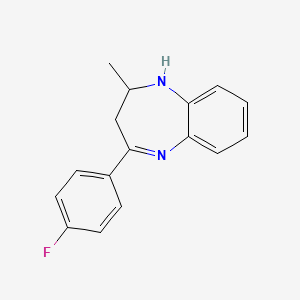
4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a fluorophenyl group, which can influence its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine typically involves the reaction of 4-fluoroaniline with 2-methyl-2,3-dihydro-1H-1,5-benzodiazepine-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to benzodiazepine receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The fluorophenyl group may influence the binding affinity and selectivity of the compound for different receptor subtypes.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(4-Fluorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine is unique due to the presence of the fluorophenyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This modification may result in differences in potency, duration of action, and side effect profile.
特性
CAS番号 |
111536-74-4 |
|---|---|
分子式 |
C16H15FN2 |
分子量 |
254.30 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H15FN2/c1-11-10-16(12-6-8-13(17)9-7-12)19-15-5-3-2-4-14(15)18-11/h2-9,11,18H,10H2,1H3 |
InChIキー |
AZJXHBFVZOINMS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)

![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

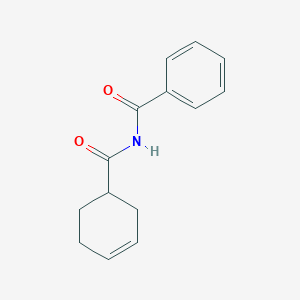
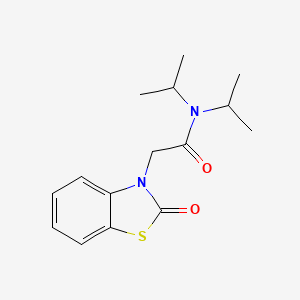

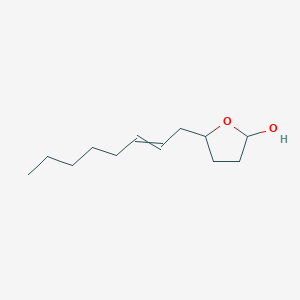
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
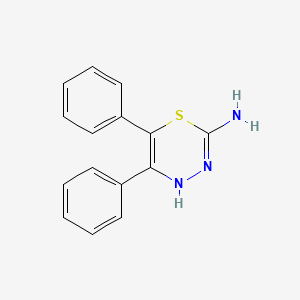
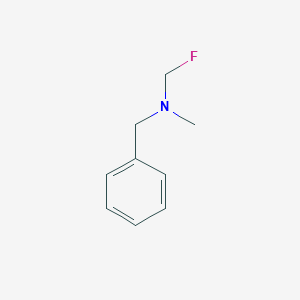
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
